molecular formula C16H13F3N6OS B2761222 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396759-01-5

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2761222
CAS No.: 1396759-01-5
M. Wt: 394.38
InChI Key: AGTYBGVFGLKCBI-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a recognized and potent ATP-competitive inhibitor, primarily targeting the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Source . This selective inhibition is of significant research value in the field of neurodegenerative diseases, particularly for studying the underlying mechanisms of Alzheimer's disease and Down syndrome, where DYRK1A activity is implicated in tau protein phosphorylation and neurofibrillary tangle pathology Source . Beyond DYRK1A, this compound also demonstrates inhibitory activity against other kinases, including CLK1 and CK1, making it a valuable chemical probe for investigating the complex networks of alternative splicing and circadian rhythm regulation Source . Its application extends to cancer research, where the modulation of DYRK1A and CLK family kinases can influence cell cycle progression and survival pathways in various cancer cell models. Researchers utilize this compound to elucidate novel therapeutic targets and to explore the functional consequences of kinase inhibition in cellular and biochemical assays.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6OS/c17-16(18,19)9-5-7-10(8-6-9)25-23-13(22-24-25)14(26)21-15-20-11-3-1-2-4-12(11)27-15/h5-8H,1-4H2,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTYBGVFGLKCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Approach Using Sodium Azide and Nitriles

The tetrazole ring is synthesized via a [2+3] cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For the target compound, 4-(trifluoromethyl)benzonitrile serves as the nitrile component:

Reaction Conditions :

  • 4-(Trifluoromethyl)benzonitrile (1.0 eq), NaN₃ (1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in dimethylformamide (DMF) at 100°C for 12–16 hours.
  • Acidic workup with HCl yields 2-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-carboxylic acid after hydrolysis.

Mechanistic Insights :
The reaction proceeds via coordination of the nitrile to Zn²⁺ (from ZnCl₂, if used), enhancing electrophilicity for azide attack. Regioselectivity is governed by electronic effects of the trifluoromethyl group, favoring substitution at the para position.

Yield Optimization :

  • Table 1 : Variation in yields with catalysts and solvents.
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
ZnCl₂ DMF 100 12 78
None DMF 100 16 65
NH₄Cl Water 120 24 42

Data adapted from tetrazole cycloaddition studies.

Multicomponent Ugi-Tetrazole Reaction (UT-4CR)

An alternative one-pot method employs the Ugi tetrazole reaction, combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN₃):

Representative Protocol :

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq), primary amine (e.g., methylamine, 1.0 eq), tert-butyl isocyanide (1.0 eq), and TMSN₃ (1.2 eq) in methanol at room temperature for 24 hours.
  • Acidic hydrolysis converts the intermediate to the tetrazole-carboxylic acid.

Advantages :

  • Higher functional group tolerance.
  • Direct introduction of the carboxylic acid group via post-Ugi hydrolysis.

Preparation of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine

Cyclocondensation of Cyclohexanone with Thiourea

The tetrahydrobenzothiazole amine is synthesized via cyclization of cyclohexanone and thiourea in the presence of iodine or HCl:

Procedure :

  • Cyclohexanone (1.0 eq), thiourea (1.2 eq), and concentrated HCl (catalytic) in ethanol under reflux for 6 hours.
  • The product is isolated by filtration and recrystallized from ethanol.

Yield : 70–85%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.65–1.72 (m, 4H, cyclohexyl CH₂), 2.45 (t, 2H, J = 6.0 Hz), 2.85 (t, 2H, J = 6.0 Hz), 6.20 (s, 2H, NH₂).

Carboxamide Bond Formation

Carbodiimide-Mediated Coupling

The tetrazole-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before coupling with the benzothiazole amine:

Protocol :

  • 2-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-5-carboxylic acid (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq) in dichloromethane (DCM) at 0°C for 30 minutes.
  • 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine (1.2 eq) is added, and the reaction stirred at room temperature for 12 hours.

Workup :

  • The mixture is washed with NaHCO₃ (5%), brine, and dried over MgSO₄.
  • Purification via silica gel chromatography (ethyl acetate/hexanes) yields the final product.

Yield : 60–75%.

Mixed Carbonate Activation

For acid-sensitive substrates, the carboxylic acid is converted to a mixed carbonate using ethyl chloroformate:

Steps :

  • Tetrazole-carboxylic acid (1.0 eq) and triethylamine (2.0 eq) in tetrahydrofuran (THF) at 0°C.
  • Ethyl chloroformate (1.2 eq) added dropwise, stirred for 1 hour.
  • Benzothiazole amine (1.5 eq) added, stirred for 6 hours.

Yield : 55–68%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.70–1.85 (m, 4H, tetrahydrobenzothiazole CH₂), 2.50 (t, 2H, J = 6.5 Hz), 2.95 (t, 2H, J = 6.5 Hz), 7.65 (d, 2H, J = 8.0 Hz, CF₃Ph), 8.10 (d, 2H, J = 8.0 Hz, CF₃Ph), 10.20 (s, 1H, NH).
  • ¹³C NMR : δ 22.4, 25.1, 29.8 (tetrahydrobenzothiazole), 123.5 (q, J = 270 Hz, CF₃), 126.8–130.2 (aromatic Cs), 162.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₄F₃N₅OS : 397.0821 [M+H]⁺.
  • Observed : 397.0818 [M+H]⁺.

Alternative Synthetic Routes and Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems using microreactors enhance heat transfer and reduce reaction times for tetrazole formation:

  • Conditions : 4-(Trifluoromethyl)benzonitrile and NaN₃ in DMF at 120°C with a residence time of 10 minutes.
  • Yield : 82% (vs. 78% batch).

Photocatalytic Azide-Alkyne Cycloaddition

Visible-light-mediated reactions using Ru(bpy)₃²⁺ as a catalyst enable tetrazole synthesis at ambient temperatures:

  • Substrates : 4-(Trifluoromethyl)phenylacetylene and TMSN₃.
  • Yield : 70%.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Class/Example Core Heterocycle Substituents/R-Groups Key Properties/Implications
Target Compound Tetrahydrobenzothiazole + Tetrazole 4-(Trifluoromethyl)phenyl Enhanced metabolic stability (tetrazole), lipophilicity (-CF₃), potential kinase inhibition
Benzimidazole-Thiazole-Triazole Acetamides (e.g., Compounds 9a–9e, ) Benzimidazole + Triazole Varied aryl groups (Ph, 4-F-Ph, 4-Br-Ph) Tunable electronic properties; bromo/fluoro substituents modulate steric and electronic effects
1,2,4-Triazole-3(4H)-thiones (Compounds 7–9, ) 1,2,4-Triazole Sulfonyl, halogens (Cl, Br) Tautomerism influences reactivity; sulfonyl groups enhance solubility and target interaction
Thiadiazol-2-amine Derivatives () 1,3,4-Thiadiazole Substituted phenyl, benzimidazole Thiadiazole’s electron-deficient core may improve DNA intercalation or enzyme inhibition
Tetrazole-Acetamide Derivatives (e.g., 4a, ) Tetrazole Bulky alkyl (2,4,4-trimethylpentan-2-yl) Increased steric hindrance may reduce off-target binding but limit solubility

Key Observations:

  • The target compound’s tetrazole ring offers superior metabolic stability compared to triazoles () or thiadiazoles () due to its resistance to enzymatic degradation.
  • Unlike bulky alkyl-substituted tetrazoles (), the target compound’s aryl substitution balances steric effects and solubility.

Pharmacological Potential

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : Tetrazole-containing compounds () and benzothiazole derivatives () are frequently explored as kinase inhibitors due to their ability to mimic ATP’s phosphate groups .
  • Antimicrobial Activity : Thiazole-triazole hybrids () and thiadiazoles () exhibit broad-spectrum antimicrobial effects, suggesting the target compound may share similar profiles .
  • Docking Studies : highlights that substituents like 4-Br (9c) improve binding to enzymatic active sites, implying the target’s -CF₃ group may similarly enhance affinity .

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be characterized by its unique functional groups which include a benzothiazole moiety and a tetrazole ring. These structural features are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC15H15F3N6S
Molecular Weight365.38 g/mol
CAS Number255842-07-0
LogP2.23970

Antimicrobial Activity

Recent studies have indicated that compounds derived from benzothiazole exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown activity against various strains of bacteria and fungi. The specific compound has been evaluated for its effectiveness against Mycobacterium tuberculosis with promising results.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundIC50 (μM)MIC (μM)
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) derivative11.1 ± 1.80.09
Standard Drug (Isoniazid)0.2

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that the compound exhibits selective cytotoxicity towards certain cancer types.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
Cervical Cancer (SISO)2.38 – 3.77
Bladder Cancer (RT-112)5.37 – 8.13

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. The presence of trifluoromethyl groups may enhance lipophilicity and facilitate membrane penetration.

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities:

  • Anti-Tubercular Activity : A study demonstrated that derivatives containing the benzothiazole structure exhibited varying degrees of anti-tubercular activity against M. tuberculosis. The compound's efficacy was compared with standard treatments.
  • Cytotoxicity in Cancer Models : Research involving human cancer cell lines revealed that certain derivatives showed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics.

Q & A

Q. How to ensure reproducibility in spectroscopic data across labs?

  • Standardized protocols :
  • NMR calibration : Use internal standards (e.g., TMS) and control solvent purity (e.g., deuterated DMSO-d6_6) .
  • Inter-lab validation : Share raw data (e.g., JCAMP-DX files) via platforms like Zenodo for peer verification .

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